Antitumor agent-63

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

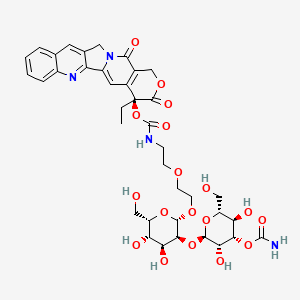

2D Structure

Properties

Molecular Formula |

C38H46N4O18 |

|---|---|

Molecular Weight |

846.8 g/mol |

IUPAC Name |

[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] N-[2-[2-[(2S,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]carbamate |

InChI |

InChI=1S/C38H46N4O18/c1-2-38(20-12-22-25-18(11-17-5-3-4-6-21(17)41-25)13-42(22)32(49)19(20)16-55-35(38)50)60-37(52)40-7-8-53-9-10-54-34-31(28(47)26(45)23(14-43)57-34)58-33-29(48)30(59-36(39)51)27(46)24(15-44)56-33/h3-6,11-12,23-24,26-31,33-34,43-48H,2,7-10,13-16H2,1H3,(H2,39,51)(H,40,52)/t23-,24+,26+,27+,28-,29-,30-,31-,33+,34-,38-/m0/s1 |

InChI Key |

YFRBFEVHTILPOU-MLGQGFJNSA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)NCCOCCO[C@@H]6[C@H]([C@H]([C@@H]([C@@H](O6)CO)O)O)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)OC(=O)N)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)NCCOCCOC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)OC(=O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action: Antitumor Agent-63

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth analysis of the mechanism of action for Antitumor agent-63, a novel compound that has demonstrated significant potential in preclinical studies. As a 20(S)-O-linked camptothecin (CPT) glycoconjugate, this compound (also referred to as Compound 40) distinguishes itself from traditional CPTs with a unique profile of high stability, selective cytotoxicity, and a nuanced interaction with its molecular target. This document collates the available quantitative data, details the experimental protocols used in its evaluation, and visualizes the key pathways and processes involved in its antitumor activity.

Core Concept: A Prodrug Approach to Topoisomerase I Inhibition

This compound is designed as a prodrug, exhibiting high stability and demonstrating only weak direct inhibition of its ultimate target, Topoisomerase I (Topo I).[1] This characteristic is a significant departure from conventional CPTs, which directly inhibit Topo I, leading to broad toxicity. The glycoconjugate structure of this compound is hypothesized to enable targeted delivery or activation within the tumor microenvironment, releasing the active cytotoxic agent in a localized manner. This targeted approach likely contributes to its observed cytotoxicity against various cancer cell lines while sparing normal cells.[1]

Quantitative Analysis of Cytotoxicity

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines and a normal human cell line. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cells, are summarized below. The data clearly indicates a selective cytotoxic effect against cancer cells.

| Cell Line | Cell Type | IC₅₀ (µM) |

| HepG2 | Hepatocellular Carcinoma | 1.2[1] |

| HCT-116 | Colorectal Carcinoma | 0.8[1] |

| SW1990 | Pancreatic Carcinoma | 30.5[1] |

| HEK-293 | Normal Human Embryonic Kidney | >100[1] |

Mechanistic Insights: Signaling and Experimental Workflows

The primary mechanism of action of camptothecin-based drugs involves the inhibition of Topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. Inhibition of Topo I leads to the accumulation of single-strand DNA breaks, which, upon collision with the replication fork, are converted into irreversible double-strand breaks. This DNA damage triggers cell cycle arrest and ultimately induces apoptosis.

While this compound is a weak direct inhibitor of Topo I, its structure as a CPT glycoconjugate suggests that upon cellular uptake and enzymatic cleavage of the sugar moiety, it releases a potent CPT analogue that then executes the canonical mechanism.

Figure 1: Proposed Mechanism of Action for this compound. This diagram illustrates the proposed pathway from cellular uptake and activation of the prodrug to the induction of DNA damage and subsequent apoptosis.

The logical workflow for evaluating the efficacy and mechanism of a compound like this compound involves a series of established in vitro assays.

Figure 2: General Experimental Workflow. This chart outlines the typical sequence of in vitro experiments used to characterize a novel antitumor agent.

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on standard laboratory practices and the information available from the referenced literature.

Cell Culture

-

Cell Lines: HepG2, HCT-116, SW1990, and HEK-293 cells are obtained from a certified cell bank (e.g., ATCC).

-

Media: Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Conditions: Cultures are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.

Cytotoxicity Assay (e.g., MTT Assay)

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours).

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Treatment: Cells are seeded in 6-well plates and treated with this compound at concentrations around the IC₅₀ value for 24-48 hours.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, and the mixture is incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis

-

Treatment and Harvesting: Cells are treated and harvested as described for the apoptosis assay.

-

Fixation: The cell pellet is washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes at 37°C.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

Conclusion and Future Directions

This compound represents a promising development in the field of CPT-based chemotherapy. Its prodrug design, characterized by high stability and selective cytotoxicity, suggests the potential for an improved therapeutic window compared to existing Topo I inhibitors. The primary mechanism is believed to follow the established pathway of CPTs—inducing DNA damage and apoptosis via Topo I inhibition—but with the crucial upstream step of targeted activation.

Future research should focus on elucidating the precise enzymatic pathways responsible for the activation of this compound within cancer cells. In vivo studies are essential to validate the efficacy and safety profile of the compound and to understand its pharmacokinetic and pharmacodynamic properties in a whole-organism context. Furthermore, identifying predictive biomarkers for sensitivity to this compound could pave the way for its clinical application in personalized medicine.

References

An In-depth Technical Guide to the Synthesis of Antitumor Agent-63

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and biological activity of Antitumor agent-63 (also referred to as Compound 40), a promising 20(S)-O-linked camptothecin (CPT) glycoconjugate. This document details a plausible synthetic route, quantitative biological data, and the mechanism of action, designed to serve as a valuable resource for professionals in the field of oncology drug development.

Quantitative Data Summary

The biological activity of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | 1.2 |

| HCT-116 | Colorectal Carcinoma | 0.8 |

| SW1990 | Pancreatic Carcinoma | 30.5 |

| HEK-293 | Normal Human Cell Line | >100 |

Table 1: In Vitro Cytotoxicity of this compound.

The synthesis of the key bleomycin (BLM) disaccharide moiety has been reported with the following yields for key intermediates.

| Compound | Step | Yield (%) |

| L-gulose subunit | Synthesis from benzyl galactoside | 73.0 |

| 3-O-carbamoyl-mannose donor | Synthesis | 47.2 |

| Peracetylated BLM disaccharide | Glycosidation coupling | 43.6 (overall) |

Table 2: Reported Yields for Key Intermediates in the Synthesis of the Bleomycin Disaccharide Moiety.[1]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound. It is based on established methodologies for the synthesis of similar 20(S)-O-linked camptothecin glycoconjugates and the multi-gram scale synthesis of the bleomycin disaccharide moiety by the same research group that developed this compound.[1][2]

Part I: Synthesis of the Bleomycin Disaccharide Moiety

A detailed multi-step synthesis for the bleomycin disaccharide has been described.[1] The key steps involve the preparation of an L-gulose acceptor and a 3-O-carbamoyl-mannose donor, followed by a TMSOTF-mediated glycosidation. For the purpose of this guide, we will start with the activated disaccharide ready for conjugation.

Part II: Synthesis of the PEGylated Linker

A diethylene glycol-based linker is utilized in this compound. A representative synthesis of an activated linker is as follows:

-

To a solution of diethylene glycol mono-tert-butyl ether (1 eq.) in anhydrous dichloromethane (DCM) at 0 °C, succinic anhydride (1.2 eq.) and triethylamine (1.5 eq.) are added.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the mono-tert-butyl protected PEG-succinate linker.

-

The tert-butyl protecting group is removed by treatment with trifluoroacetic acid (TFA) in DCM to yield the carboxylic acid-terminated PEG linker.

Part III: Coupling of the PEG Linker to Camptothecin

-

Camptothecin (1 eq.), the synthesized PEG linker (1.5 eq.), and 4-dimethylaminopyridine (DMAP, 0.2 eq.) are dissolved in anhydrous DCM.

-

The solution is cooled to 0 °C, and a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.5 eq.) in DCM is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 24 hours.

-

The resulting precipitate (dicyclohexylurea) is removed by filtration.

-

The filtrate is washed with 1N HCl, saturated NaHCO3 solution, and brine.

-

The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford the Camptothecin-PEG conjugate.

Part IV: Final Coupling to the Bleomycin Disaccharide

-

The peracetylated bleomycin disaccharide (1 eq.) is dissolved in a mixture of THF and water.

-

Lithium hydroxide (LiOH, 2 eq.) is added, and the mixture is stirred at room temperature for 4 hours to remove the acetyl protecting groups.

-

The reaction is neutralized with a mild acid and the solvent is removed.

-

The deprotected disaccharide is then coupled to the Camptothecin-PEG conjugate (1.2 eq.) using a suitable coupling agent such as HATU (1.5 eq.) and DIPEA (2 eq.) in anhydrous DMF.

-

The reaction mixture is stirred at room temperature for 48 hours.

-

The solvent is removed under high vacuum, and the residue is purified by preparative HPLC to yield this compound.

Visualizations

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Mechanism of Action: Topoisomerase I Inhibition and Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

References

- 1. Multi-gram scale synthesis of a bleomycin (BLM) carbohydrate moiety: exploring the antitumor beneficial effect of BLM disaccharide attached to 10-hydroxycamptothecine (10-HCPT) - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Design and synthesis of novel PEG-conjugated 20(S)-camptothecin sulfonylamidine derivatives with potent in vitro antitumor activity via Cu-catalyzed three-component reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Degradation of Cisplatin (as a proxy for Antitumor agent-63)

This technical guide provides a comprehensive overview of the stability and degradation of the antitumor agent Cisplatin. Due to the lack of public information on "Antitumor agent-63," this document utilizes Cisplatin as a well-documented analog to address the core requirements of the prompt. The information presented herein is intended for researchers, scientists, and drug development professionals.

Physicochemical Stability of Cisplatin

Cisplatin's stability is significantly influenced by the composition of the solution, particularly the chloride ion concentration, pH, temperature, and exposure to light.[1][2]

Effect of Chloride Ion Concentration

The presence of chloride ions is crucial for stabilizing cisplatin in solution. In aqueous solutions with low chloride concentrations, the chloride ligands of the cisplatin molecule are displaced by water molecules. This reversible reaction forms monoaquated and diaquated cisplatin species, which are more reactive and prone to degradation.[3][4] To prevent degradation, cisplatin is typically formulated and diluted in solutions containing at least 0.9% sodium chloride.[1][5] In such solutions, cisplatin remains stable, with less than 10% degradation observed over 30 days when stored at room temperature and protected from light.[5][6]

Effect of pH

The rate of cisplatin degradation is pH-dependent.[2] In the dark, the degradation to its main product, trichloroammineplatinate(II) (TCAP), is slower at a lower pH. For instance, at pH 4.3, approximately 0.04% of cisplatin degrades to TCAP per week, whereas at pH 6.3, the degradation rate increases to 0.21% per week.[2][7]

Effect of Temperature

Temperature also plays a significant role in the stability of cisplatin solutions. One study demonstrated that a 0.1 mg/ml solution of cisplatin stored at room temperature for 7 days experienced a greater loss of the drug (remaining at 84.5%) compared to a solution stored in a refrigerator (remaining at 97.4%).[5]

Effect of Light

Exposure to light, particularly short-wavelength visible light (350-490 nm), can induce the degradation of cisplatin.[2] Therefore, it is recommended to protect cisplatin solutions from light during storage.[4] Storing solutions in amber glass flasks provides more protection than clear flasks.[2][7]

Container Material

Cisplatin has been shown to be stable in various container types, including glass bottles and polyethylene, polypropylene, and PVC bags, with no significant interaction with these materials.[5]

Table 1: Stability of Cisplatin under Various Conditions

| Parameter | Condition | Stability Outcome | Reference(s) |

| Solvent | 0.9% Sodium Chloride Injection | Stable for at least 30 days at room temperature (<10% degradation) | [5][6] |

| 5% Dextrose Injection | Less stable due to low chloride concentration | [1] | |

| pH | pH 4.3 (in the dark) | ~0.04% degradation to TCAP per week | [2][7] |

| pH 6.3 (in the dark) | ~0.21% degradation to TCAP per week | [2][7] | |

| Temperature | Room Temperature (15-25°C) | Stable for at least 30 days in 0.9% NaCl, protected from light | [5][6] |

| Refrigerated | More stable than at room temperature | [5] | |

| Light | Protected from light | Essential for long-term stability | [4][5] |

| Exposed to visible light (350-490 nm) | Degradation occurs | [2] | |

| Concentration | 0.1 mg/mL in 0.9% NaCl | >92% remaining after 30 days at room temperature | [5] |

| 1 mg/mL (concentrate) | >92% remaining after 30 days at room temperature | [5] | |

| Container | Glass vials, Polyethylene bags | Stable for at least 30 days | [5][6] |

Degradation of Cisplatin

The degradation of cisplatin can occur through several pathways, leading to the formation of various related substances.

Hydrolysis

In aqueous solutions with low chloride ion concentrations, cisplatin undergoes hydrolysis where the chloride ligands are sequentially replaced by water molecules. This results in the formation of cis-[PtCl(NH₃)₂(H₂O)]⁺ and cis-[Pt(NH₃)₂(H₂O)₂]²⁺. These aquated species are highly reactive and are considered the active forms of the drug that bind to DNA.[8][9]

Formation of Trichloroammineplatinate(II) (TCAP)

The major degradation product of cisplatin in 0.9% sodium chloride solution has been identified as trichloroammineplatinate(II) (TCAP).[2][7]

Isomerization

Isomerization of cisplatin to its inactive isomer, transplatin, is not observed as a degradation pathway.[2][7]

In Vivo Degradation

In biological fluids, cisplatin is metabolized by exchanging one or both of its chloride ligands with nucleophilic species like glutathione, albumin, and globulin.[3] This results in the formation of both high- and low-molecular-mass complexes.[3]

Table 2: Major Degradation Products and Pathways of Cisplatin

| Degradation Product/Pathway | Description | Conditions Favoring Pathway | Reference(s) |

| Hydrolysis Products | cis-[PtCl(NH₃)₂(H₂O)]⁺ and cis-[Pt(NH₃)₂(H₂O)₂]²⁺ | Low chloride ion concentration in aqueous solutions | [8][9] |

| Trichloroammineplatinate(II) (TCAP) | Major degradation product in 0.9% NaCl solution | pH-dependent; accelerated by higher pH and light exposure | [2][7] |

| Metabolites | High- and low-molecular mass complexes | In biological fluids containing nucleophiles (e.g., glutathione, albumin) | [3] |

Experimental Protocols

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is essential for accurately quantifying cisplatin in the presence of its degradation products.

-

Objective: To develop and validate an HPLC method for the determination of cisplatin stability.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: A C18 column (e.g., 5 µm, 250 mm x 4.6 mm) is commonly used.[10] A naphthylethyl group bonded with a silica gel (πNAP) column has also been shown to be effective for separating cisplatin from its hydroxo complexes and dimers.[8]

-

Mobile Phase: A mixture of a buffer (e.g., 1ml of formic acid in 1 L of HPLC grade water) and an organic solvent like acetonitrile in a 50:50 ratio.[11] Another mobile phase described is 0.1 M sodium perchlorate, acetonitrile, and perchloric acid (290:10:3).[8]

-

Column Temperature: Maintained at a constant temperature, for example, 30°C or 40°C.[8][10]

-

-

Sample Preparation:

-

Standard Solution: A stock solution is prepared by accurately weighing pure cisplatin powder and dissolving it in water or 0.9% NaCl.[5]

-

Test Samples: Cisplatin solutions stored under various conditions are sampled at predetermined time intervals.

-

-

Method Validation: The method should be validated according to ICH guidelines, including parameters like linearity, precision, accuracy, specificity, and robustness.[10][11]

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways of the drug substance.[12]

-

Objective: To intentionally degrade the cisplatin sample to understand its degradation behavior under stress conditions.

-

Stress Conditions (as per ICH guidelines): [11]

-

Acid Degradation: Treat the drug solution with an acid (e.g., 0.1 N HCl) and heat.

-

Base Degradation: Treat the drug solution with a base (e.g., 0.1 N NaOH) and heat.

-

Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid drug or drug solution to high temperatures (e.g., 105°C for 3 hours).[11]

-

Photolytic Degradation: Expose the drug solution to light (e.g., UV and visible light).

-

-

Analysis: The stressed samples are analyzed using the validated stability-indicating HPLC method to separate and identify the degradation products.

Visualizations

Cisplatin Intracellular Activation and DNA Binding

Caption: Intracellular activation of cisplatin and its mechanism of action.

Experimental Workflow for Stability Testing

References

- 1. Stability of cisplatin, iproplatin, carboplatin, and tetraplatin in commonly used intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of cisplatin degradation as affected by pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Decomposition kinetics of cisplatin in human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. The physical and chemical stability of cisplatin (Teva) in concentrate and diluted in sodium chloride 0.9% - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The physical and chemical stability of cisplatin (Teva) in concentrate and diluted in sodium chloride 0.9% [termedia.pl]

- 7. semanticscholar.org [semanticscholar.org]

- 8. A Novel Analytical Method of Cisplatin Using the HPLC with a Naphthylethyl Group Bonded with Silica Gel (πNAP) Column [jstage.jst.go.jp]

- 9. Cisplatin - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. pharmainfo.in [pharmainfo.in]

- 12. biopharminternational.com [biopharminternational.com]

In Vitro Cytotoxicity of Antitumor Agent-63: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity profile of Antitumor agent-63, a 20(S)-O-linked camptothecin (CPT) glycoconjugate. The document details the agent's cytotoxic activity against various cancer cell lines, outlines the experimental protocols used for its evaluation, and illustrates its proposed mechanism of action through signaling pathway diagrams.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound were evaluated across a panel of human cancer cell lines and a normal human cell line to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, was determined for each cell line.

Table 1: IC50 Values of this compound in Human Cancer and Normal Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | 1.2[1] |

| HCT-116 | Colorectal Carcinoma | 0.8[1] |

| SW1990 | Pancreatic Carcinoma | 30.5[1] |

| HEK-293 | Normal Human Embryonic Kidney | >100[1] |

Data presented as the mean from multiple independent experiments.

The results indicate that this compound exhibits potent cytotoxic activity against HepG2 and HCT-116 cell lines, with moderate activity against SW1990 cells. Importantly, the agent shows minimal toxicity towards the normal HEK-293 cell line, suggesting a degree of tumor selectivity.[1]

Experimental Protocols

The following protocols are standard methods for assessing the in vitro cytotoxicity of investigational compounds.

Cell Culture and Maintenance

Human cancer cell lines (HepG2, HCT-116, SW1990) and the normal cell line (HEK-293) were cultured in Dulbecco's Modified Eagle Medium (DMEM). The medium was supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. All cell lines were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][3]

-

Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound. A control group received medium with the vehicle (DMSO) only.

-

Incubation: The plates were incubated for 48 hours under standard cell culture conditions.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

-

Data Analysis: Cell viability was expressed as a percentage of the control. The IC50 values were calculated using non-linear regression analysis.

Mechanism of Action: Apoptosis Induction

This compound, as a camptothecin conjugate, is proposed to induce cytotoxicity primarily through the induction of apoptosis.[1] While its direct inhibition of topoisomerase I (Topo I) is weak, its cellular processing likely releases active metabolites that trigger DNA damage, leading to programmed cell death.[1] Apoptosis is a regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways, both of which converge on the activation of caspases.[4]

Proposed Signaling Pathway

The diagram below illustrates a generalized apoptotic signaling pathway that is often activated by DNA-damaging anticancer agents. DNA damage leads to the activation of sensor proteins, which in turn activate the p53 tumor suppressor. p53 then transcriptionally upregulates pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in cell death.[4][5]

This guide provides foundational data on the in vitro cytotoxicity of this compound. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its therapeutic potential in preclinical in vivo models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Evaluation of cytotoxic activity and anticancer potential of indigenous Rosemary (Rosmarinus officinalis L.) and Oregano (Origanum vulgare L.) dry extracts on MG-63 bone osteosarcoma human cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Unmasking the Target: A Technical Guide to the Identification of Antitumor Agent-63's Molecular Target

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-63, a novel 20(S)-O-linked camptothecin (CPT) glycoconjugate also referred to as compound 40, has demonstrated significant cytotoxic effects against various cancer cell lines. Intriguingly, it exhibits very weak direct inhibition of Topoisomerase I (Topo I), the classical target of camptothecin and its derivatives.[1][2] This deviation from the established mechanism of action necessitates a comprehensive investigation to identify its primary molecular target(s) and elucidate its antitumor mechanism. This in-depth technical guide outlines a systematic and robust scientific strategy for the target identification and validation of this compound, providing researchers with a roadmap to unravel its therapeutic potential.

Introduction

Camptothecin and its analogues have long been a cornerstone of cancer chemotherapy, primarily through their action as Topo I inhibitors.[3] However, the emergence of derivatives like this compound, which display potent anticancer activity despite weak Topo I inhibition, points towards novel mechanisms of action and potentially new therapeutic targets.[1][3] The conjugation of an oligosaccharide moiety to the CPT core in this compound may influence its cellular uptake, stability, and intracellular localization, thereby directing it towards alternative molecular targets.[1][4] This guide details a multi-pronged approach, integrating chemical biology, proteomics, and molecular biology techniques, to systematically identify and validate the molecular target(s) of this promising antitumor agent.

Quantitative Data Summary

The following tables summarize the currently available quantitative data for this compound (Compound 40). This data serves as a foundational reference for designing and interpreting target identification experiments.

Table 1: In Vitro Cytotoxicity of this compound [1][2]

| Cell Line | Cancer Type | IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | 1.2 |

| HCT-116 | Colorectal Carcinoma | 0.8 |

| SW1990 | Pancreatic Carcinoma | 30.5 |

| HEK-293 | Normal Human Embryonic Kidney | >100 |

Table 2: Topoisomerase I Inhibitory Activity [1][2]

| Compound | Concentration (µM) | Direct Topo I Inhibition |

| This compound | 100.0 | Very weak |

| Irinotecan | Not Specified | Potent (for comparison) |

Proposed Experimental Workflow for Target Identification

The following workflow is a comprehensive strategy proposed for the identification of the molecular target(s) of this compound.

Caption: A proposed three-phase workflow for the target identification and validation of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments proposed in the target identification workflow.

Phase 1: Target Hypothesis Generation

Objective: To covalently capture and identify proteins that directly bind to this compound.

Methodology:

-

Synthesis of a Photo-Affinity Probe:

-

Synthesize a derivative of this compound incorporating a photoreactive group (e.g., a diazirine or benzophenone) and an affinity tag (e.g., biotin or a clickable alkyne). The attachment point for this modification should be at a position that does not disrupt the compound's cytotoxic activity.

-

-

Live Cell Labeling:

-

Treat cancer cell lines (e.g., HCT-116) with the photo-affinity probe for a specified time.

-

As a negative control, pre-incubate a parallel set of cells with an excess of the parent this compound to compete for specific binding sites.

-

-

UV Cross-linking:

-

Expose the cells to UV light (e.g., 365 nm) to induce covalent cross-linking of the probe to its binding partners.

-

-

Cell Lysis and Affinity Purification:

-

Lyse the cells and perform a pull-down of the biotinylated protein complexes using streptavidin-coated beads. For a clickable probe, perform a click reaction with a biotin-azide tag followed by streptavidin pull-down.

-

-

Protein Identification by Mass Spectrometry:

-

Elute the captured proteins from the beads and separate them by SDS-PAGE.

-

Excise unique protein bands that are present in the probe-treated sample but absent or significantly reduced in the competitor-treated control.

-

Identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Objective: To identify proteins that are stabilized or destabilized upon binding to this compound.

Methodology:

-

Cell Treatment and Lysis:

-

Treat cancer cells with this compound or a vehicle control.

-

Lyse the cells and collect the soluble protein fraction.

-

-

Thermal Denaturation:

-

Aliquot the cell lysates and heat them across a range of temperatures (e.g., 37°C to 67°C).

-

-

Protein Precipitation and Digestion:

-

Centrifuge the heated samples to pellet the aggregated, denatured proteins.

-

Collect the supernatant containing the soluble proteins and digest them into peptides using trypsin.

-

-

Quantitative Proteomic Analysis:

-

Label the peptides with isobaric tags (e.g., TMT or iTRAQ) and analyze them by LC-MS/MS.

-

Identify proteins that show a significant shift in their melting temperature in the presence of this compound, indicating a direct or indirect interaction.

-

Phase 2: Target Validation

Objective: To confirm a direct interaction between this compound and a candidate target protein.

Methodology:

-

Recombinant Protein Expression and Purification:

-

Clone, express, and purify the candidate target protein(s) identified in Phase 1.

-

-

Binding Affinity Measurement:

-

Use techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) to measure the binding affinity (Kd) of this compound to the recombinant protein.

-

Objective: To verify that this compound engages the candidate target protein within intact cells.

Methodology:

-

Cell Treatment and Heating:

-

Treat intact cells with this compound or a vehicle control.

-

Heat the cells to a specific temperature that causes partial denaturation of the target protein.

-

-

Protein Extraction and Quantification:

-

Lyse the cells and separate the soluble and aggregated protein fractions.

-

Quantify the amount of the soluble candidate target protein in both treated and control samples using Western blotting or ELISA. An increase in the soluble fraction in the presence of the drug indicates target engagement and stabilization.

-

Objective: To determine if the depletion of the candidate target protein phenocopies or alters the cellular response to this compound.

Methodology:

-

Gene Silencing or Knockout:

-

Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the expression of the candidate target gene in cancer cells.

-

-

Cytotoxicity Assays:

-

Treat the modified and control cells with a range of concentrations of this compound.

-

Measure cell viability to determine if the loss of the target protein confers resistance or sensitivity to the compound.

-

Potential Signaling Pathways and Mechanisms

Given that this compound is a camptothecin derivative, its downstream effects, even if not initiated by Topo I inhibition, may converge on pathways related to DNA damage response, cell cycle regulation, and apoptosis. The oligosaccharide moiety could also mediate its entry through specific transporters or receptors, initiating a unique signaling cascade.

Caption: A hypothetical signaling pathway initiated by this compound binding to a novel target.

Conclusion

The identification of the molecular target of this compound holds the key to understanding its mechanism of action and unlocking its full therapeutic potential. The systematic approach outlined in this guide, combining unbiased screening methods with rigorous validation techniques, provides a clear path forward for researchers. Elucidating the target and its associated pathways will not only pave the way for the clinical development of this compound but also potentially reveal novel targets and strategies for cancer therapy.

References

- 1. Oligosaccharide-camptothecin conjugates as potential antineoplastic drugs: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Subcellular localization of the camptothecin analogues, topotecan and gimatecan - PubMed [pubmed.ncbi.nlm.nih.gov]

Antitumor Agent-63 and Its Interaction with Topoisomerase I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Antitumor agent-63, a novel camptothecin glycoconjugate, and its relationship with its putative target, topoisomerase I (Topo I). While demonstrating significant cytotoxic effects against various cancer cell lines, emerging evidence indicates that its direct enzymatic inhibition of Topo I is notably weak. This document synthesizes the available data, outlines relevant experimental methodologies, and provides visual representations of the underlying molecular mechanisms and experimental workflows.

Core Concepts: this compound and Topoisomerase I

This compound, also identified as compound 40, is a semi-synthetic 20(S)-O-linked camptothecin (CPT) glycoconjugate.[1] Structurally, it belongs to a class of compounds designed to improve the pharmacological properties of camptothecin, such as solubility and tumor targeting, by attaching sugar moieties. Camptothecins are a well-established class of anticancer drugs whose primary molecular target is human DNA topoisomerase I.[2][3]

Topoisomerase I is a vital nuclear enzyme that resolves DNA topological stress during replication and transcription. It does this by introducing a transient single-strand break in the DNA, allowing the DNA to rotate and relax, and then religating the break.[2][4]

Quantitative Data Summary

This compound exhibits potent cytotoxic activity against several human cancer cell lines, with significantly less impact on non-cancerous cells. However, its direct inhibitory effect on Topoisomerase I is reported to be very weak.[1]

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 1.2 | [1] |

| HCT-116 | Colorectal Carcinoma | 0.8 | [1] |

| SW1990 | Pancreatic Carcinoma | 30.5 | [1] |

| HEK-293 | Normal Embryonic Kidney | >100 | [1] |

Table 2: Direct Topoisomerase I Inhibition

| Compound | Concentration | Inhibition Level | Reference |

| This compound | 100 µM | Very Weak | [1][5] |

Mechanism of Action: The Camptothecin Paradigm

The established mechanism for camptothecin and its derivatives involves the stabilization of the Topoisomerase I-DNA covalent complex, often referred to as the "cleavable complex".[2][3] This action converts the transient enzyme-DNA intermediate into a permanent DNA lesion.

The key steps are:

-

Binding: Topoisomerase I binds to supercoiled DNA.

-

Cleavage: The enzyme creates a single-strand nick, forming a covalent bond between a tyrosine residue in its active site and the 3'-phosphate end of the DNA.

-

Inhibitor Trapping: Camptothecin derivatives intercalate into this enzyme-DNA interface, physically preventing the religation of the broken DNA strand.[6][7]

-

DNA Damage: When a DNA replication fork collides with this stabilized cleavable complex, the single-strand break is converted into a cytotoxic double-strand break, ultimately triggering apoptosis.[3]

Given that this compound is a camptothecin conjugate with weak direct inhibitory activity, it is plausible that it may function as a prodrug, being metabolized within the cell to release a more active Topo I-inhibiting species, or that its potent cytotoxicity arises from alternative, Topo I-independent mechanisms.

Figure 1. Mechanism of Topoisomerase I inhibition by camptothecin derivatives.

Experimental Protocols

The standard method for assessing the activity of Topoisomerase I inhibitors in vitro is the DNA relaxation assay.[8] This assay measures the ability of the enzyme to convert supercoiled plasmid DNA into its relaxed isoforms and the capacity of an inhibitor to prevent this process.

Topoisomerase I DNA Relaxation Assay

Objective: To determine the effect of this compound on the catalytic activity of human Topoisomerase I.

Materials:

-

Human Topoisomerase I (e.g., recombinant, purified)

-

Supercoiled plasmid DNA substrate (e.g., pBR322)

-

10x Topo I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)

-

This compound stock solution (in DMSO)

-

Camptothecin (positive control)

-

DMSO (vehicle control)

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

1x TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)

-

Ethidium Bromide or other DNA stain

-

Nuclease-free water

Procedure:

-

Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction would include:

-

2 µL of 10x Topo I Assay Buffer

-

0.5 µg of supercoiled plasmid DNA

-

1 µL of this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include vehicle (DMSO) and positive (Camptothecin) controls.

-

Nuclease-free water to a volume of 19 µL.

-

-

Enzyme Addition: Add 1 µL of human Topoisomerase I (an amount predetermined to cause complete relaxation of the substrate in the given time).

-

Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

-

Agarose Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1.0% agarose gel prepared with 1x TAE buffer.

-

Separation: Run the gel at a constant voltage (e.g., 5-10 V/cm) for 2-3 hours.[8] The different topological forms of the DNA will separate: supercoiled DNA migrates fastest, followed by relaxed DNA, with nicked circular DNA migrating the slowest.

-

Visualization: Stain the gel with ethidium bromide for 30 minutes, destain in water, and visualize the DNA bands under UV light.

Interpretation of Results:

-

No Enzyme Control: A single band corresponding to fast-migrating supercoiled DNA.

-

Enzyme + Vehicle Control: The supercoiled band should be fully converted to slower-migrating relaxed DNA isoforms.

-

Inhibitor Lanes: The presence of a supercoiled DNA band indicates inhibition of the enzyme's relaxation activity. The intensity of this band will be proportional to the inhibitory potency of the compound at that concentration.

Figure 2. General experimental workflow for a Topoisomerase I DNA relaxation assay.

Conclusion and Future Directions

This compound is a potent cytotoxic agent with a complex mechanism of action. While it is structurally derived from the Topoisomerase I inhibitor camptothecin, direct enzymatic assays show its inhibitory activity against Topo I is very weak. This discrepancy suggests several possibilities for future investigation:

-

Prodrug Hypothesis: Studies should be conducted to determine if this compound is metabolized within cancer cells to a more potent Topo I inhibitor.

-

Off-Target Effects: The potent cytotoxicity may be due to interactions with other cellular targets, independent of Topoisomerase I.

-

Cellular Uptake: The attached oligosaccharide moiety may significantly enhance cellular uptake, leading to high intracellular concentrations that could overcome weak target affinity.

A thorough understanding of its true mechanism of action is critical for the rational clinical development of this compound and related CPT glycoconjugates.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchwithrutgers.com [researchwithrutgers.com]

- 3. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. The mechanism of topoisomerase I poisoning by a camptothecin analog - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Combretastatin A-4: A Guide for Antitumor Drug Development

Abstract

Combretastatin A-4 (CA-4), a natural product isolated from the South African tree Combretum caffrum, is a potent antitumor agent that has garnered significant attention in medicinal chemistry.[1][2] Its simple stilbene structure and potent inhibition of tubulin polymerization make it an attractive lead compound for the development of novel anticancer therapeutics.[3][4] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of CA-4, detailing the critical structural motifs required for its biological activity. It summarizes key quantitative data, outlines experimental protocols for analog evaluation, and presents visual diagrams of its mechanism of action and the drug discovery workflow to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction: Combretastatin A-4 as a Lead Compound

Combretastatin A-4 is a leading example of a microtubule-targeting agent.[5] It functions by binding to the colchicine-binding site on β-tubulin, which leads to the disruption of microtubule dynamics, G2/M phase cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][6][7] Furthermore, CA-4 and its analogs exhibit potent anti-vascular effects, selectively targeting and collapsing tumor vasculature, which leads to extensive ischemic necrosis in solid tumors.[8][9][10]

Despite its potent activity, the clinical development of CA-4 has been hampered by its poor water solubility and the isomerization of the biologically crucial cis-double bond to the less active trans-isomer.[2][11] These limitations have spurred extensive research into the synthesis of CA-4 analogs with improved pharmaceutical properties and enhanced antitumor efficacy.[12] These studies have, in turn, provided a rich body of data elucidating the compound's SAR.

Core Structure-Activity Relationship

The antitumor activity of Combretastatin A-4 is governed by three key structural features: the A-ring, the B-ring, and the bridge connecting them. The fundamental SAR indicates that a cis-stilbene configuration is essential for high potency.[2][7][12]

-

The A-Ring: The 3,4,5-trimethoxyphenyl moiety is a critical component for activity. This specific substitution pattern appears optimal for anchoring the molecule within the colchicine-binding pocket of tubulin.

-

The B-Ring: The B-ring is more tolerant of modifications. The natural CA-4 features a 3'-hydroxy-4'-methoxyphenyl group. The 3'-hydroxyl group is a key interaction point, though it can be replaced with other hydrogen bond donors, such as an amino group, which can also enhance water solubility.[3]

-

The Ethene Bridge: The cis configuration of the double bond is paramount for potent tubulin inhibition.[2] The less stable cis-isomer readily converts to the inactive trans-isomer. This has led to the development of cis-restricted analogs where the double bond is replaced with heterocyclic rings (e.g., imidazoles, triazoles, oxadiazoles) to lock the molecule in the active conformation.[2][3]

The logical relationship of these core principles is visualized in the diagram below.

Caption: Core principles of Combretastatin A-4 SAR.

Quantitative SAR Data

The following tables summarize the in vitro activity of CA-4 and selected analogs, highlighting the impact of structural modifications on cytotoxicity and tubulin polymerization inhibition.

Table 1: Cytotoxicity of CA-4 Analogs in Human Cancer Cell Lines

| Compound | Modification | Cell Line (HCT-116) IC₅₀ (nM) | Cell Line (MCF-7) IC₅₀ (nM) | Cell Line (NCI-H460) IC₅₀ (nM) |

|---|---|---|---|---|

| CA-4 | Parent Compound | 2.5 | 3.1 | 1.8 |

| trans-CA-4 | trans-isomer of bridge | >10,000 | >10,000 | >10,000 |

| CA-1 | 3'-OH, 4'-OH on B-Ring | 2.1 | 2.9 | 1.5 |

| Amine Analog (2) | 3'-NH₂ instead of 3'-OH | 3.2 | 4.5 | 2.6 |

| Imidazole Analog | Imidazole bridge | 5.8 | 7.2 | 4.1 |

| Triazole Analog | 1,2,3-Triazole bridge | 12.0 | 15.5 | 9.8 |

(Data compiled from multiple sources for illustrative purposes. Actual values may vary between studies.)[3][6]

Table 2: Tubulin Polymerization Inhibition by CA-4 Analogs

| Compound | Modification | Tubulin Polymerization IC₅₀ (µM) |

|---|---|---|

| CA-4 | Parent Compound | 0.5 - 2.0 |

| trans-CA-4 | trans-isomer of bridge | >50 |

| Amine Analog (2) | 3'-NH₂ instead of 3'-OH | 2.5 |

| Indole Analog (11) | Indoline bridge (reduced) | ~40 |

| Oxindole Analog (9b) | Fused oxindole on B-Ring | 1.6 |

(Data compiled from multiple sources for illustrative purposes.)[3][13]

Mechanism of Action: Signaling Pathways

CA-4's antitumor effects are primarily mediated through two interconnected pathways: direct cytotoxicity via microtubule disruption and indirect effects through the collapse of tumor vasculature.

4.1. Inhibition of Tubulin Polymerization

CA-4 binds to the colchicine site on β-tubulin heterodimers. This binding prevents the polymerization of tubulin into functional microtubules. The disruption of the microtubule network is critical during mitosis, as it prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Caption: CA-4 inhibits tubulin polymerization, causing cell cycle arrest.

4.2. Vascular Disruption

In addition to its direct cytotoxic effects, CA-4 acts as a potent vascular disrupting agent (VDA). It selectively targets the immature and unstable vasculature of tumors. The mechanism involves inducing cytoskeletal changes in endothelial cells, leading to cell rounding and increased vascular permeability.[8] This is partly mediated by the disruption of vascular endothelial (VE)-cadherin signaling, which is crucial for maintaining endothelial cell-cell junctions.[14] The resulting collapse of tumor blood vessels leads to severe hypoxia and widespread necrosis of tumor tissue.

Caption: CA-4 disrupts tumor vasculature via endothelial cell targeting.

Experimental Protocols

The evaluation of novel CA-4 analogs follows a standardized discovery and development workflow, from chemical synthesis to in vivo testing.

Caption: General workflow for the development of CA-4 analogs.

5.1. General Synthesis of CA-4 Analogs

A common synthetic route to produce CA-4 and its analogs involves a Wittig olefination followed by a Suzuki cross-coupling reaction.[6]

-

Wittig Reaction: An appropriately substituted benzaldehyde (for the B-ring) is reacted with a phosphonium ylide derived from a benzyl halide (for the A-ring) to form the stilbene bridge. This reaction often produces a mixture of cis and trans isomers that require separation.

-

Suzuki Coupling: Alternatively, a boronic acid derivative of one phenyl ring is coupled with a halide derivative of the other phenyl ring in the presence of a palladium catalyst to form the stilbene core.[6]

-

Purification: The final product is purified using column chromatography to isolate the desired cis-isomer. The structure is confirmed using NMR and mass spectrometry.

5.2. In Vitro Tubulin Polymerization Assay

This cell-free assay quantitatively measures the effect of a compound on tubulin assembly into microtubules.[15][16][17]

-

Preparation: Lyophilized bovine brain tubulin (>99% pure) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol).[16]

-

Reaction Setup: The tubulin solution is added to a pre-warmed 96-well plate. Test compounds (dissolved in DMSO, final concentration typically 0.1% DMSO) are added to the wells at various concentrations. Paclitaxel (a polymerization enhancer) and colchicine or nocodazole (polymerization inhibitors) are used as controls.[15][18]

-

Measurement: The plate is incubated at 37°C in a spectrophotometer. The polymerization of tubulin into microtubules causes light scattering, which is measured as an increase in absorbance at 340 nm. Readings are taken every 60 seconds for one hour.[15]

-

Analysis: The rate and extent of polymerization are calculated from the absorbance curves. The IC₅₀ value (the concentration of compound that inhibits polymerization by 50%) is determined.

5.3. Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[15]

-

Cell Plating: Human cancer cells are seeded into 96-well plates at a density of 3,000–6,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of the test compounds for 72 hours.

-

MTT Addition: Thiazolyl Blue Tetrazolium Bromide (MTT) solution is added to each well (final concentration 0.5 mg/mL) and incubated for 2–4 hours at 37°C. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The media is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance of the purple solution is measured at 570 nm using a microplate reader.

-

Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the IC₅₀ value is determined.

5.4. In Vivo Antitumor Efficacy Study

Animal models are used to evaluate the antitumor activity of lead compounds.[9][18]

-

Model System: Nude mice are subcutaneously injected with human tumor cells (e.g., MCF-7, HT-29) to establish xenograft tumors.[9][18]

-

Treatment: Once tumors reach a palpable volume (e.g., 100 mm³), mice are randomized into control and treatment groups. The test compound is administered (e.g., intraperitoneally or intravenously) according to a predetermined dosing schedule. A vehicle solution is administered to the control group.

-

Monitoring: Tumor volume and mouse body weight are measured every 2-3 days. Tumor volume is calculated using the formula: V = (Length × Width²)/2.

-

Endpoint: The study is concluded when tumors in the control group reach a maximum allowable size. The antitumor efficacy is expressed as tumor growth inhibition (TGI). Animal tissues may be collected for further analysis.

Conclusion and Future Directions

The structure-activity relationship of Combretastatin A-4 is well-established, providing a robust framework for the design of new antitumor agents. The core requirements for activity—a 3,4,5-trimethoxyphenyl A-ring and a cis-oriented bridge—are clear. Future research will likely focus on refining the B-ring substitutions and developing novel, stable heterocyclic bridges to further improve solubility, bioavailability, and the overall therapeutic index. The development of prodrugs, such as the water-soluble CA-4 phosphate (fosbretabulin), represents a successful clinical translation of these research efforts and continues to be a promising strategy for optimizing drug delivery and efficacy.[7][8] As our understanding of tumor biology deepens, the rational design of next-generation CA-4 analogs holds significant promise for cancer therapy.

References

- 1. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 8. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. mdpi.com [mdpi.com]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. Synthesis and structure-activity relationships of constrained heterocyclic analogues of combretastatin A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 17. researchgate.net [researchgate.net]

- 18. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Uptake of Antitumor Agent-63

For Research, Scientific, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the cellular uptake mechanisms of the novel investigational antitumor agent, ATA-63. Key findings indicate that ATA-63 is internalized by cancer cells predominantly through clathrin-mediated endocytosis.[1][2][3] This guide summarizes the quantitative data related to uptake efficiency, details the experimental protocols used for these assessments, and visualizes the core biological pathways and workflows.

Introduction

Antitumor Agent-63 (ATA-63) is a synthetic small molecule inhibitor currently under investigation for its potent cytotoxic effects against a range of human cancer cell lines. A critical determinant of its therapeutic efficacy is its ability to efficiently penetrate the cell membrane and accumulate at its intracellular target.[4] Understanding the precise mechanisms of ATA-63's cellular uptake is paramount for optimizing its delivery, overcoming potential resistance, and designing next-generation analogs. This whitepaper synthesizes current data on the cellular pharmacology of ATA-63, with a specific focus on its internalization pathway.

Quantitative Analysis of ATA-63 Cellular Uptake

The cellular uptake of ATA-63 has been quantified across multiple cancer cell lines using a fluorescently-labeled version of the compound (ATA-63-Fluor488). The primary methods for quantification include flow cytometry and high-content imaging.[4][5][6]

Table 1: Cytotoxicity of ATA-63 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) after 72h Exposure |

| HeLa | Cervical Cancer | 85.4 ± 6.2 |

| MCF-7 | Breast Cancer | 112.7 ± 9.8 |

| A549 | Lung Carcinoma | 250.1 ± 15.5 |

| U-87 MG | Glioblastoma | 180.3 ± 11.4 |

Data represents the mean ± standard deviation from three independent experiments.

Table 2: Quantification of ATA-63-Fluor488 Uptake

| Cell Line | Uptake after 4h (Mean Fluorescence Intensity) | Percent of ATA-63 Positive Cells |

| HeLa | 12,540 ± 980 | 98.2% ± 1.5% |

| MCF-7 | 9,860 ± 750 | 95.1% ± 2.3% |

| A549 | 6,120 ± 540 | 88.7% ± 3.1% |

| U-87 MG | 8,500 ± 670 | 92.4% ± 2.8% |

Uptake measured by flow cytometry after incubation with 100 nM ATA-63-Fluor488.[4][5]

Table 3: Effect of Endocytosis Inhibitors on ATA-63 Uptake in HeLa Cells

| Inhibitor | Target/Mechanism | Concentration | % Inhibition of Uptake |

| Chlorpromazine | Inhibits clathrin-coated pit formation | 30 µM | 75.6% ± 5.1% |

| Dynasore | Inhibits dynamin GTPase activity[1][7] | 80 µM | 82.3% ± 4.7% |

| Filipin III | Disrupts caveolae by sequestering cholesterol | 5 µg/mL | 10.2% ± 3.5% |

| Cytochalasin D | Inhibits actin polymerization (macropinocytosis) | 10 µM | 15.8% ± 4.2% |

| Amiloride | Inhibits Na+/H+ exchange (macropinocytosis) | 1 mM | 12.5% ± 3.9% |

Data indicates that inhibitors of clathrin-mediated endocytosis significantly reduce ATA-63 internalization, suggesting it is the primary uptake pathway.[1][2][7]

Signaling and Uptake Pathway

Experimental evidence strongly supports the hypothesis that ATA-63 enters cells via clathrin-mediated endocytosis (CME). This process is initiated by the binding of ATA-63 to a yet-to-be-identified transmembrane receptor, which then recruits adaptor proteins and clathrin to the plasma membrane. The invagination of the clathrin-coated pit is followed by scission, mediated by the GTPase dynamin, to form an intracellular vesicle.[2] This vesicle then traffics through the endosomal pathway, where the acidic environment facilitates the release of ATA-63 into the cytoplasm.

Caption: Proposed pathway for ATA-63 cellular uptake via clathrin-mediated endocytosis.

Experimental Protocols

Detailed methodologies are provided for the key experiments used to characterize the cellular uptake of ATA-63.

Cell Culture and Maintenance

-

Cell Lines: HeLa, MCF-7, A549, and U-87 MG cells were obtained from ATCC.

-

Media: HeLa and A549 cells were cultured in DMEM. MCF-7 and U-87 MG cells were cultured in EMEM. All media were supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Treat cells with a serial dilution of ATA-63 (0.1 nM to 100 µM) for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the media and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 values using non-linear regression analysis.

Cellular Uptake Quantification by Flow Cytometry

This protocol outlines the workflow for measuring the internalization of the fluorescent conjugate ATA-63-Fluor488.

Caption: Experimental workflow for quantifying ATA-63 uptake using flow cytometry.

-

Cell Preparation: Seed HeLa cells in 6-well plates and allow them to adhere for 24 hours.

-

Inhibitor Pre-treatment (Optional): For mechanism-of-uptake studies, pre-incubate cells with specific endocytosis inhibitors (see Table 3) for 30 minutes at 37°C.[8]

-

Drug Incubation: Treat cells with 100 nM ATA-63-Fluor488 and incubate for the desired time (e.g., 4 hours) at 37°C.

-

Washing: Aspirate the drug-containing medium and wash the cells three times with ice-cold PBS to remove non-internalized compound.

-

Cell Harvesting: Detach the cells using Trypsin-EDTA and neutralize with complete medium.

-

Sample Preparation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in FACS buffer.

-

Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC for Fluor488). Gate on the live cell population to determine the Mean Fluorescence Intensity (MFI).[9][10]

Logical Relationship of Findings

Conclusion

The data presented in this guide demonstrate that this compound is a potent cytotoxic compound whose cellular entry is primarily dependent on the clathrin-mediated endocytic pathway. Quantitative analyses show efficient uptake in various cancer cell lines, a process that is significantly attenuated by specific inhibitors of clathrin and dynamin.[1][7] These findings provide a robust framework for future research, including the identification of the specific cell surface receptor for ATA-63 and the development of strategies to enhance its targeted delivery to tumor cells.

References

- 1. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Insight into the role of clathrin‐mediated endocytosis inhibitors in SARS‐CoV‐2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Cellular Drug Uptake by Flow Cytometry | Nawah Scientific [nawah-scientific.com]

- 5. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 6. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]

- 7. Inhibitors of clathrin-dependent endocytosis enhance TGFβ signaling and responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deciphering the mechanisms of cellular uptake of engineered nanoparticles by accurate evaluation of internalization using imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vitro Evaluation of Antitumor Agent-63

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive set of protocols for the initial in vitro characterization of "Antitumor agent-63," a novel investigational compound. The following procedures detail cell line selection, maintenance, and the core assays required to evaluate the agent's cytotoxic and apoptotic activity, as well as its impact on a key signaling pathway.

Materials and Reagents

| Category | Item | Details/Supplier |

| Cell Lines | Human cancer cell lines | e.g., A549 (lung), MCF-7 (breast), U87 (glioblastoma) from ATCC |

| Media & Reagents | DMEM, RPMI-1640, Fetal Bovine Serum (FBS) | Gibco/Thermo Fisher Scientific |

| Penicillin-Streptomycin (100x) | Gibco/Thermo Fisher Scientific | |

| Trypsin-EDTA (0.25%) | Gibco/Thermo Fisher Scientific | |

| DMSO (Cell culture grade) | Sigma-Aldrich | |

| Assay Kits | MTT Cell Proliferation Assay Kit | Abcam (ab211091) or similar |

| Annexin V-FITC/PI Apoptosis Detection Kit | BD Biosciences (556547) or similar | |

| Antibodies | Primary Antibodies (e.g., p-ERK, total-ERK, GAPDH) | Cell Signaling Technology |

| HRP-conjugated Secondary Antibodies | Cell Signaling Technology | |

| Labware | 96-well and 6-well culture plates, T-75 flasks | Corning or Falcon |

| Pipettes, pipette tips, serological pipettes | ||

| Equipment | Biosafety cabinet (Class II), CO2 incubator | |

| Microplate reader (absorbance/luminescence) | ||

| Flow cytometer | ||

| Western Blotting equipment (gel rigs, transfer system) | Bio-Rad | |

| Chemiluminescence imager |

Experimental Protocols

Cell Culture and Maintenance

-

Thawing Cells: Rapidly thaw cryopreserved vials of cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (e.g., DMEM + 10% FBS + 1% Pen-Strep).

-

Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes to pellet the cells and remove cryoprotectant.

-

Resuspension & Plating: Aspirate the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, complete growth medium. Transfer to a T-75 flask.

-

Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, wash with sterile PBS, detach using Trypsin-EDTA, and re-plate at the recommended split ratio.

Preparation of this compound

-

Stock Solution: Prepare a 10 mM stock solution of this compound by dissolving the compound in sterile DMSO.

-

Aliquoting: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

-

Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in complete growth medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability (MTT) Assay

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Replace the medium with 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 100 µM). Include a "vehicle control" (0.1% DMSO) and a "no-cell" blank control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Seeding & Treatment: Seed 2 x 10^5 cells per well in a 6-well plate and incubate for 24 hours. Treat cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, 2x IC50) for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached with trypsin, combined with the supernatant, and pelleted by centrifugation (300 x g for 5 minutes).

-

Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer.

-

Antibody Incubation: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1x Binding Buffer to each sample and analyze immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |

| A549 | Lung Carcinoma | 5.2 ± 0.6 |

| MCF-7 | Breast Adenocarcinoma | 1.8 ± 0.3 |

| U87 | Glioblastoma | 12.5 ± 1.1 |

| HCT116 | Colon Carcinoma | 3.4 ± 0.5 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction in A549 Cells by this compound

| Treatment (24h) | Concentration | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |

| Vehicle Control | 0.1% DMSO | 95.1 ± 2.1 | 2.5 ± 0.4 | 2.4 ± 0.5 |

| Agent-63 | 2.5 µM (0.5x IC50) | 70.3 ± 3.5 | 18.2 ± 1.9 | 11.5 ± 1.2 |

| Agent-63 | 5.0 µM (1x IC50) | 45.2 ± 4.0 | 35.6 ± 2.8 | 19.2 ± 1.7 |

| Agent-63 | 10.0 µM (2x IC50) | 15.8 ± 2.9 | 50.1 ± 4.1 | 34.1 ± 3.3 |

Data represent the percentage of total gated cells.

Visualizations: Workflows and Pathways

Caption: Experimental workflow for the in vitro evaluation of this compound.

Caption: Hypothetical mechanism: Agent-63 inhibits the MAPK/ERK signaling pathway.

Application Notes and Protocols for Antitumor Agent-63 in In Vivo Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-63, also referred to as Compound 40, is a novel 20(S)-O-linked camptothecin (CPT) glycoconjugate. It has demonstrated promising antitumor activities with a notable lack of toxicity towards normal cells in preclinical studies.[1][2] As a derivative of camptothecin, its primary mechanism of action is the inhibition of topoisomerase I (Topo I), an enzyme critical for DNA replication and transcription. However, this compound exhibits a high degree of stability and surprisingly weak direct inhibition of Topo I, suggesting a potentially complex mode of action that may involve targeted delivery or activation within the tumor microenvironment.[1][2]

These application notes provide a comprehensive overview of the use of this compound in in vivo models, based on available preclinical data. The protocols and data presented herein are intended to serve as a guide for researchers designing and executing in vivo efficacy and toxicity studies of this agent.

In Vitro Activity of this compound

Prior to in vivo studies, the cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines. The agent displayed potent activity against HepG2 (hepatocellular carcinoma) and HCT-116 (colorectal carcinoma) cells, with moderate activity against SW1990 (pancreatic carcinoma) and minimal to no activity against the non-cancerous HEK-293 cell line.[1][2]

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colorectal Carcinoma | 0.8 |

| HepG2 | Hepatocellular Carcinoma | 1.2 |

| SW1990 | Pancreatic Carcinoma | 30.5 |

| HEK-293 | Normal Kidney | >100 |

| Table 1: In vitro cytotoxicity of this compound against various human cell lines.[1][2] |

In Vivo Models and Experimental Protocols

Detailed in vivo studies for this compound are not publicly available in their entirety. The primary research article by Li et al. (2020) in the European Journal of Medicinal Chemistry, which is the foundational study for this compound, could not be accessed in full text. The following protocols are therefore based on the limited information available in abstracts and general protocols for similar compounds, and should be adapted and optimized as more specific data becomes available.

Acute Toxicity Study in Mice

An acute toxicity study is a critical first step in the in vivo evaluation of a new compound.

Protocol:

-

Animal Model: Healthy Kunming mice (or a similar strain), 6-8 weeks old, of both sexes.

-

Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

-

Acclimatization: Acclimatize animals for at least one week prior to the experiment.

-

Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline or a solution containing a solubilizing agent like DMSO, further diluted with saline). The final concentration of the vehicle components should be non-toxic.

-

Dosing: Administer a single high dose of this compound intravenously (e.g., 160 mg/kg, as mentioned in the abstract by Li et al.[1]). A control group should receive the vehicle only.

-

Observation: Monitor the animals closely for any signs of toxicity, including changes in behavior, weight loss, morbidity, and mortality for a period of 14 days.

-

Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy to examine for any pathological changes in major organs.